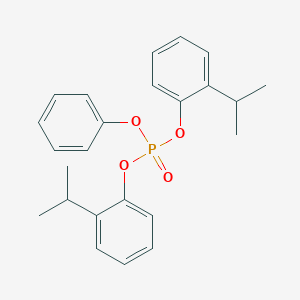

Bis(2-isopropylphenyl) Phenyl Phosphate

Descripción general

Descripción

Bis(2-isopropylphenyl) Phenyl Phosphate: It is primarily used as a flame retardant and plasticizer due to its excellent thermal stability and electrical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-isopropylphenyl) phenyl phosphate typically involves the esterification of phosphoric acid with 2-isopropylphenol and phenol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-isopropylphenyl) phenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phenolic compounds.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Phenolic compounds.

Substitution: Halogenated phenyl phosphates.

Aplicaciones Científicas De Investigación

Applications in Industry

Flame Retardant Properties

B2IPPPP is predominantly utilized as a flame retardant in various industries, including:

- Plastics : Enhances fire resistance in polyvinyl chloride (PVC) products and polyurethane foams.

- Rubber : Improves thermal stability and reduces flammability.

- Textiles : Used in coatings to provide flame retardancy to fabrics.

The mechanism of action involves promoting the formation of a char layer on the material's surface, acting as a barrier to heat and oxygen.

Plasticizer Role

In addition to its flame-retardant properties, B2IPPPP serves as a plasticizer , enhancing the flexibility and durability of materials such as:

- Synthetic Fibers : Improves the mechanical properties and processability.

- Adhesives and Coatings : Enhances performance by improving flow characteristics.

Biological Research Applications

B2IPPPP is also significant in biological research, particularly in studying the effects of organophosphates on cellular processes. Its applications include:

- Toxicological Studies : Investigated for potential neurodevelopmental toxicity similar to other organophosphate esters. Research indicates that exposure can affect reproductive performance and developmental outcomes in animal models .

- Enzyme Activity Studies : Used to assess impacts on cholinesterase activity, which is crucial for understanding its biological effects .

- Hormonal Pathway Interactions : B2IPPPP has been shown to inhibit the human androgen receptor, indicating potential implications for hormonal regulation .

Environmental Implications

Research has detected B2IPPPP in indoor environments, raising concerns about human exposure through dust and other mediums. Its presence in commercial flame retardant mixtures like Firemaster 550 highlights its relevance in environmental health studies .

Case Studies

- Toxicity Assessment : A study investigated the reproductive and developmental toxicity of B2IPPPP in rats, revealing significant impacts on offspring development at high exposure levels. This study underscores the need for further research into the long-term effects of organophosphate exposure on human health .

- Environmental Monitoring : Research conducted on indoor environments showed that B2IPPPP is prevalent in house dust samples, suggesting potential risks associated with chronic exposure. This finding emphasizes the importance of monitoring organophosphate levels in residential areas .

Mecanismo De Acción

Mechanism: Bis(2-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen .

Molecular Targets and Pathways: The compound interacts with the polymer matrix, enhancing its thermal stability and reducing flammability. It also inhibits the human androgen receptor, affecting hormonal pathways .

Comparación Con Compuestos Similares

Triphenyl Phosphate: Another widely used flame retardant with similar properties but higher toxicity.

Tris(2-chloroethyl) Phosphate: A flame retardant with better water solubility but lower thermal stability.

Tris(2-butoxyethyl) Phosphate: Used as a plasticizer with lower flame-retardant efficiency.

Uniqueness: Bis(2-isopropylphenyl) phenyl phosphate stands out due to its balanced properties of thermal stability, low toxicity, and effective flame retardancy, making it a preferred choice in various applications .

Actividad Biológica

Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) is an organophosphate compound primarily used as a flame retardant and plasticizer in various industrial applications. Its chemical structure, characterized by a phosphate group bonded to three phenyl rings, positions it for significant biological interactions. This article explores the biological activities of B2IPPPP, focusing on its effects on cellular processes, enzyme activities, and potential hormonal interactions.

- Chemical Formula : C24H27O4P

- Molecular Weight : 410.44 g/mol

- Structure : Contains a central phosphate group bonded to two isopropyl-substituted phenyl rings and one unsubstituted phenyl ring.

B2IPPPP exhibits several biological activities, primarily through its interactions with cellular mechanisms:

- Enzyme Inhibition : Research indicates that B2IPPPP can inhibit the human androgen receptor, which may disrupt hormonal pathways and affect various biological functions.

- Cellular Effects : The compound has been studied for its impact on cellular processes, particularly in relation to organophosphate exposure. It may alter enzyme activities that are crucial for normal physiological functions.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of B2IPPPP:

Case Studies

-

Thyroid Hormone Disruption :

A case-control study highlighted the pervasive exposure to organophosphate flame retardants, including B2IPPPP, and their potential to disrupt thyroid hormone levels. The study found correlations between PFR exposure and altered thyroid function in participants . -

Reproductive Toxicity in Animal Models :

Research involving pregnant rats demonstrated that exposure to B2IPPPP resulted in developmental toxicity at various concentrations. Notable outcomes included reduced body weights and delayed puberty in offspring exposed to high levels of the compound during gestation .

Environmental Presence and Human Exposure

B2IPPPP is frequently detected in environmental samples, particularly in indoor dust from settings such as fire stations and homes. This widespread presence raises concerns about human exposure, especially among vulnerable populations like children. A study reported median concentrations of related organophosphates in urine samples, indicating significant exposure levels in the general population .

Propiedades

IUPAC Name |

phenyl bis(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNODSGCFHVNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073616 | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69500-29-4, 28109-00-4 | |

| Record name | Bis[2-(1-methylethyl)phenyl] phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69500-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069500294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis[(1-methylethyl)phenyl] phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5821A722ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: Why is there growing concern about the presence of B2IPPPP in house dust?

A1: B2IPPPP is an isomer of isopropylated triarylphosphate esters (ITPs). Research has shown that ITPs exhibit neuro- and developmental toxicity comparable to or even exceeding that of BDE 47, a previously widely used flame retardant phased out due to health concerns []. The study demonstrated that B2IPPPP is a significant component of Firemaster 550 (FM 550), a flame retardant mixture commonly used in polyurethane foam found in furniture. The detection of B2IPPPP in house dust Standard Reference Material SRM 2585 confirms its presence in indoor environments, raising concerns about potential human exposure and associated health risks [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.